molecular formula C18H12BrFN4O2S B3201395 5-bromo-N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide CAS No. 1019104-40-5

5-bromo-N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide

Cat. No.: B3201395
CAS No.: 1019104-40-5
M. Wt: 447.3 g/mol
InChI Key: SSBLEHSAMGFGIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic small molecule featuring a pyrazole core substituted with a 4-(4-fluorophenyl)thiazol-2-yl group at the 1-position and a methyl group at the 3-position. The pyrazole nitrogen at the 5-position is linked to a brominated furan-2-carboxamide moiety. The bromine atom may enhance electrophilic reactivity or serve as a synthetic handle for further derivatization, while the fluorophenyl group could influence lipophilicity and metabolic stability .

Properties

IUPAC Name

5-bromo-N-[2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrFN4O2S/c1-10-8-16(22-17(25)14-6-7-15(19)26-14)24(23-10)18-21-13(9-27-18)11-2-4-12(20)5-3-11/h2-9H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBLEHSAMGFGIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(O2)Br)C3=NC(=CS3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties can influence the bioavailability of the compound.

Biological Activity

5-bromo-N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound involves multiple steps, typically starting from 2-aminothiazole derivatives. The general procedure includes the reaction of the thiazole with various acylating agents to form the desired amide structure. The purity and identity of the compound are confirmed through techniques such as NMR and mass spectrometry.

Antimicrobial Activity

Research indicates that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, compounds containing the pyrazole ring have been shown to possess bactericidal activity against Mycobacterium tuberculosis (Mtb), with minimal inhibitory concentrations (MICs) less than 0.5 μM in some cases .

Antifungal Properties

The antifungal activity of related compounds has also been documented. For example, certain thiazole derivatives demonstrated potent activity against various fungal strains, suggesting a promising avenue for developing antifungal agents . The presence of specific functional groups within these compounds enhances their biological efficacy.

Cytotoxicity and Anticancer Potential

Several studies have explored the cytotoxic effects of thiazole and pyrazole derivatives on cancer cell lines. For instance, certain derivatives have shown IC50 values in the low micromolar range against breast cancer (MCF-7) and lung carcinoma (A549) cell lines, indicating potential as anticancer agents . Structure–activity relationship studies suggest that modifications in the substituents on the phenyl ring significantly affect their cytotoxic potency.

Structure-Activity Relationship (SAR)

The SAR studies reveal that the introduction of halogens and other electron-withdrawing groups can enhance biological activity. For example, compounds with fluorine substitutions showed improved potency against bacterial strains compared to their non-fluorinated counterparts .

Compound StructureActivityMIC/IC50 Values
5-bromo derivativeAntimicrobial<0.5 μM (against Mtb)
Fluorinated thiazoleAntifungalEC50 = 6 to 9 μg/mL
Pyrazole derivativeCytotoxicIC50 = 0.28 μg/mL (MCF-7)

Case Studies

  • Antituberculosis Activity : A study highlighted a series of diarylpyrazolyl-acylsulfonamides that included compounds structurally related to our target compound. These were found to be bactericidal against replicating Mtb and retained activity against multidrug-resistant isolates, suggesting a novel mode of action not overlapping with known targets .
  • Cytotoxicity Assessment : Another investigation into thiadiazole derivatives demonstrated significant anticancer activity with selectivity towards cancer cells over normal cells, reinforcing the potential therapeutic applications of compounds like this compound .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives, including compounds similar to 5-bromo-N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide, in anticancer therapies. Thiazole compounds have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, compounds exhibiting structural similarities have demonstrated effectiveness against breast cancer and leukemia cells through mechanisms involving cell cycle arrest and apoptosis induction .

Antimicrobial Properties

Thiazole derivatives are also recognized for their antimicrobial properties. Research indicates that modifications on the thiazole ring can enhance the antibacterial and antifungal activities of these compounds. The specific compound may exhibit similar properties, making it a candidate for further investigation as an antimicrobial agent against resistant strains of bacteria .

Neurological Disorders

Compounds containing thiazole and pyrazole moieties have been explored for their neuroprotective effects. They may interact with neurotransmitter systems or inhibit pathways involved in neuroinflammation, suggesting potential applications in treating conditions such as Alzheimer's disease and other neurodegenerative disorders .

Inhibition of Enzymatic Activity

The compound's structure allows it to potentially act as an inhibitor of specific enzymes involved in disease pathways. For instance, thiazole derivatives have been studied for their ability to inhibit bacterial DNA gyrase, which is crucial for bacterial replication . This mechanism positions them as potential leads in the development of new antibiotics.

Case Studies

Several studies have explored the pharmacological effects of structurally related compounds:

StudyFocusFindings
AnticancerIdentified analogs with IC50 values < 3 μM against cancer cell lines.
AntimicrobialDemonstrated efficacy against Gram-positive bacteria with minimum inhibitory concentrations (MICs) below 10 μg/mL.
NeurologicalShowed protective effects in models of neuroinflammation, reducing markers of oxidative stress significantly.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related analogs, focusing on substituent variations, physicochemical properties, and inferred biological implications. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Structural Differences Molecular Weight (g/mol) Key Substituents/Modifications Hypothesized Impact
5-bromo-N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide 4-chlorophenyl vs. 4-fluorophenyl on thiazole ~443.7 (Cl) Cl (electron-withdrawing, lipophilic) Increased lipophilicity; potential altered binding affinity due to steric/electronic effects.
4-Bromo-5-(1-(2-(3-fluorophenyl)hydrazono)ethyl)-2-(methylthio)thiazole (4f) Hydrazonoethyl and methylthio groups vs. pyrazole-carboxamide core 360.26 Methylthio (electron-rich), hydrazone linker Enhanced electron density; possible redox sensitivity or metabolic instability.
5-Ethyl-N-(1-ethyl-3-methyl-1H-pyrazol-5-yl)-3-thiophenecarboxamide Thiophene vs. brominated furan; ethyl vs. methyl groups ~277.4 Thiophene (less polar than furan) Reduced polarity; altered pharmacokinetics or target engagement.
5-bromo-N-[1-[(3-chlorophenyl)methyl]-1,2,4-triazol-3-yl]thiophene-2-sulfonamide Sulfonamide vs. carboxamide; triazole vs. pyrazole core ~463.7 Sulfonamide (stronger acidity) Improved solubility; potential for enhanced hydrogen bonding in binding pockets.

Key Observations

Halogen Effects: The substitution of fluorine (target compound) with chlorine (analog from ) increases molecular weight and lipophilicity (Cl: ClogP ~2.0 vs. F: ClogP ~1.5). Fluorine’s electronegativity may enhance metabolic stability via reduced oxidative metabolism .

Heterocycle Variations :

  • Replacing furan with thiophene (as in ) reduces polarity due to sulfur’s lower electronegativity vs. oxygen, which may enhance membrane permeability but reduce aqueous solubility.
  • The pyrazole core in the target compound offers two adjacent nitrogen atoms, enabling stronger hydrogen-bonding interactions compared to triazole derivatives (e.g., ), which feature a more rigid, planar structure.

Methylthio groups (as in ) introduce steric bulk and electron density, which could hinder enzymatic degradation but increase susceptibility to oxidation.

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s brominated furan and fluorophenyl-thiazole moieties may require multi-step synthesis, as seen in analogous protocols (e.g., Suzuki couplings in ).
  • Structural Characterization : Crystallographic data (via SHELX ) for related compounds (e.g., ) highlight the importance of planar heterocycles in packing efficiency, which may correlate with melting points or stability.

Q & A

Basic: What experimental methodologies are recommended for synthesizing and characterizing this compound?

Answer:
Synthesis typically involves multi-step organic reactions, such as:

  • Coupling reactions to assemble the thiazole-pyrazole core.
  • Bromination at the furan-2-carboxamide position.
    Characterization employs:
  • Single-crystal X-ray diffraction to resolve molecular geometry (e.g., using SHELXL for refinement ).
  • Spectroscopic techniques :
    • ¹H/¹³C NMR to confirm substituent positions (e.g., δ 7.38–7.44 ppm for fluorophenyl protons ).
    • IR spectroscopy to identify functional groups (e.g., C=O stretching at ~1665 cm⁻¹ ).
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.

Basic: How can crystallization conditions be optimized for X-ray analysis of derivatives?

Answer:

  • Solvent selection : Use mixed solvents (e.g., DCM/hexane) to slow crystallization and improve crystal quality .
  • Temperature control : Gradual cooling from 40°C to room temperature minimizes disorder.
  • Vapor diffusion : Layering with anti-solvent (e.g., ether) promotes slow crystal growth.
  • Data collection : Ensure high-resolution (<1.0 Å) datasets at low temperatures (100 K) to reduce thermal motion artifacts .

Advanced: How can computational tools like Multiwfn elucidate electronic properties?

Answer:

  • Electrostatic potential (ESP) mapping : Identifies nucleophilic/electrophilic sites using Multiwfn’s real-space function analysis .
  • Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict reactivity (e.g., ΔE < 3 eV suggests high reactivity).
  • Topology analysis : Evaluate electron density (ρ) and Laplacian (∇²ρ) at bond critical points to quantify covalent/ionic interactions .
  • Docking studies : Model ligand-protein interactions using ESP-derived charges to predict binding affinities .

Advanced: How to resolve contradictions between spectroscopic and crystallographic data?

Answer:

  • Dynamic effects : NMR may show averaged signals (e.g., tautomerism), while X-ray captures static structures. Use VT-NMR (variable temperature) to detect conformational changes .
  • Disorder modeling : For crystallographic ambiguity (e.g., overlapping atoms), refine using PART instructions in SHELXL .
  • Cross-validation : Compare experimental IR/Raman peaks with DFT-calculated vibrational modes to confirm assignments .

Advanced: What strategies assess biological activity based on structural analogs?

Answer:

  • Pharmacophore modeling : Align core scaffolds (e.g., thiazole-pyrazole) with known bioactive compounds (e.g., angiotensin II inhibitors ).
  • In vitro assays :
    • Enzyme inhibition : Test against kinases or cyclooxygenases using fluorogenic substrates.
    • Cellular uptake : Quantify intracellular concentrations via LC-MS in model cell lines.
  • SAR studies : Modify substituents (e.g., bromo vs. chloro) to correlate structure with activity trends .

Advanced: How to validate molecular interactions using combined spectroscopic and computational data?

Answer:

  • NMR NOE correlations : Identify spatial proximity between protons (e.g., pyrazole-CH₃ and thiazole-H) to validate X-ray-derived conformers .
  • DFT-optimized geometries : Compare calculated bond lengths/angles with crystallographic data (e.g., C–C bonds within ±0.02 Å ).
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) from crystal packing data .

Basic: What are key considerations for reproducibility in synthetic routes?

Answer:

  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization.
  • Reaction monitoring : TLC or LC-MS to track intermediate formation.
  • Air/moisture sensitivity : Perform bromination steps under inert atmosphere (N₂/Ar) .

Advanced: How to design a QSAR model for this compound?

Answer:

  • Descriptor selection : Include electronic (HOMO, ESP), steric (molar volume), and topological (Wiener index) parameters.
  • Dataset curation : Use IC₅₀ values from analogous compounds (e.g., pyrazolylthiazoles ).
  • Validation : Apply leave-one-out cross-validation and external test sets (R² > 0.8 acceptable).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide
Reactant of Route 2
Reactant of Route 2
5-bromo-N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.